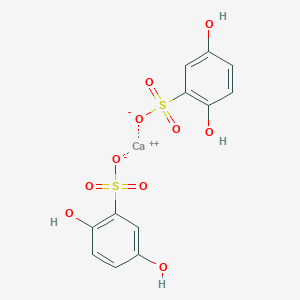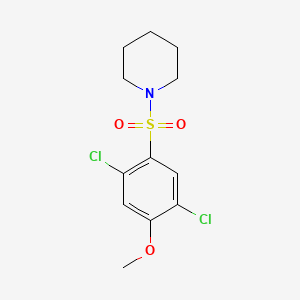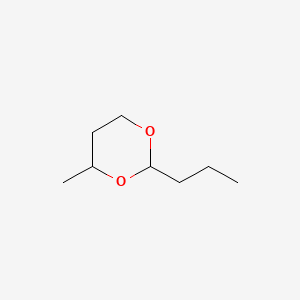
4-Methyl-2-propyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxane, 4-methyl-2-propyl- is a bioactive chemical.
Applications De Recherche Scientifique
Conformational Studies
Research on 1,3-dioxanes, like 4-Methyl-2-propyl-1,3-dioxane, often focuses on their conformational properties. Studies such as those by Kuznetsov et al. (2009) and Mamleev et al. (2007) have explored the conformational aspects of 1,3-dioxanes, revealing insights into their structural behavior and isomerization paths, which are crucial for understanding their chemical properties and potential applications (Kuznetsov, Kuramshina, & Bochkor, 2009) (Mamleev et al., 2007).
Chemical Shifts in NMR Studies
Pihlaja and Nurmi (1980) examined the 13C chemical shifts in 1,3-dioxanes, including methyl-substituted derivatives. Their findings are valuable for conformational and configurational analysis in various chemical contexts, highlighting the importance of understanding the effects of substituents on chemical shifts (Pihlaja & Nurmi, 1980).
Synthesis and Degradation Studies
Research by Safarov et al. (1978) and Safarov et al. (1976) has explored the synthesis and degradation of compounds related to 1,3-dioxanes. These studies contribute to the broader understanding of the chemical reactions and pathways involved in the formation and breakdown of these compounds, which is crucial for their potential applications in various fields (Safarov, Bikkulov, Nefedov, & Dolgii, 1978) (Safarov, Rakhmankulov, Safarova, & Komissarov, 1976).
Chemical Reactions and Interactions
Studies such as those by Rychnovsky and Sinz (1998), and Mizuno et al. (2003), provide insights into the chemical reactions and interactions involving 1,3-dioxanes. These findings are essential for understanding how these compounds behave under different conditions and can guide their use in synthetic chemistry and other applications (Rychnovsky & Sinz, 1998) (Mizuno, Imafuji, Fujiwara, Ohta, & Tamiya, 2003).
Bioremediation and Environmental Aspects
Research by Zhang, Gedalanga, and Mahendra (2017) discusses the bioremediation of 1,4-dioxane-contaminated waters, an aspect crucial for environmental management and pollution control. Understanding how these compounds interact with biological systems and can be degraded or transformed is vital for addressing environmental concerns (Zhang, Gedalanga, & Mahendra, 2017).
Propriétés
Numéro CAS |
1745-87-5 |
|---|---|
Nom du produit |
4-Methyl-2-propyl-1,3-dioxane |
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
4-methyl-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O2/c1-3-4-8-9-6-5-7(2)10-8/h7-8H,3-6H2,1-2H3 |
Clé InChI |
XZDDZTGNCUMJHI-UHFFFAOYSA-N |
SMILES |
CCCC1OCCC(O1)C |
SMILES canonique |
CCCC1OCCC(O1)C |
Apparence |
Solid powder |
Autres numéros CAS |
1121-97-7 |
Pictogrammes |
Corrosive; Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1,3-Dioxane, 4-methyl-2-propyl- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



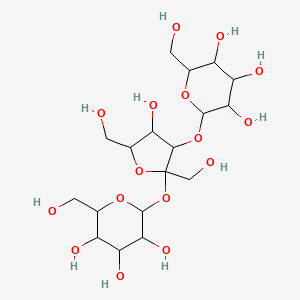
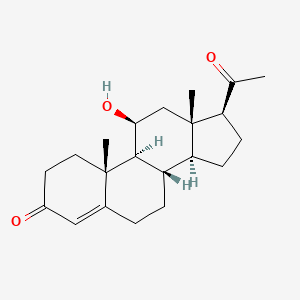



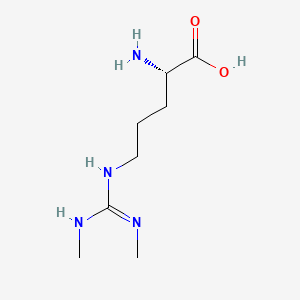
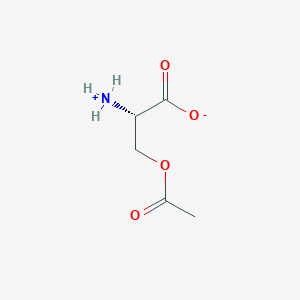
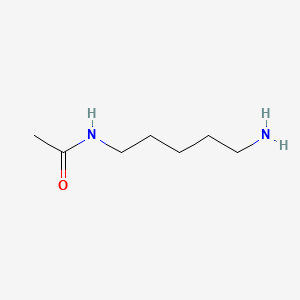

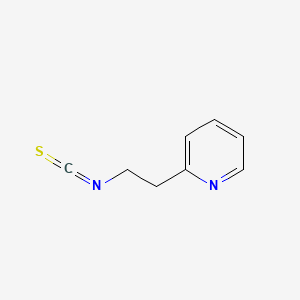

![N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1663866.png)
